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Introduction

NUC-7738 is a novel ProTide therapeutic currently under clinical investigation for the treatment
of various cancers. It is a phosphoramidate transformation of 3'-deoxyadenosine (also known
as cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties. The
development of NUC-7738 was driven by the need to overcome the significant limitations of
cordycepin, which, despite its potent in vitro activity, has failed to translate into a successful
clinical therapeutic due to its rapid degradation in the bloodstream and poor cellular uptake.[1]
[2] This technical guide provides a comprehensive overview of the discovery, mechanism of
action, and the preclinical and clinical development history of NUC-7738.

Discovery and Rationale for Development

The journey of NUC-7738 begins with the naturally occurring adenosine analogue, 3'-
deoxyadenosine (cordycepin), found in the fungus Cordyceps sinensis.[1] For centuries, this
compound has been utilized in traditional Chinese medicine for its purported anti-cancer and
anti-inflammatory effects.[1] However, its clinical utility has been hampered by several key
factors:
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e Rapid Inactivation: Cordycepin is rapidly deaminated and inactivated by the enzyme
adenosine deaminase (ADA) in the bloodstream.[2]

e Poor Cellular Uptake: Its entry into cancer cells is dependent on the human equilibrative
nucleoside transporter 1 (hENT1), which can be poorly expressed in some tumors.[2][3]

e Dependence on Intracellular Activation: Once inside the cell, cordycepin requires
phosphorylation by adenosine kinase (ADK) to its active triphosphate form, 3'-dATP. This
activation step can be inefficient in cancer cells.[2]

To address these limitations, NuCana developed NUC-7738 utilizing their proprietary ProTide
technology. This technology involves attaching a phosphoramidate moiety to the nucleoside
analog.[2][4] This chemical modification is designed to:

» Protect from Degradation: The ProTide cap shields the molecule from enzymatic degradation
by ADA in the plasma.[3]

o Bypass Transporters: It facilitates entry into cancer cells independently of hENT1
transporters.[3]

o Deliver a Pre-activated Moiety: Once inside the cell, the ProTide is cleaved, releasing the
monophosphorylated, pre-activated form of the drug, bypassing the need for the initial, often
rate-limiting, phosphorylation step by ADK.[2][4]

This strategic design results in significantly higher intracellular concentrations of the active anti-
cancer metabolite, 3'-dATP, compared to the administration of cordycepin alone.[5]

Mechanism of Action

The mechanism of action of NUC-7738 is a multi-faceted process that begins with its cellular
uptake and culminates in the induction of apoptosis and modulation of key signaling pathways.

Cellular Uptake and Activation

Unlike its parent compound, NUC-7738 enters cancer cells independently of the hENT1
transporter. Once inside the cell, the phosphoramidate moiety is cleaved by the ubiquitously
expressed enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing 3'-
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deoxyadenosine monophosphate (3'-dAMP).[4][5][6] This pre-activated metabolite is then

further phosphorylated to the active triphosphate form, 3'-dATP.
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Cellular uptake and activation of NUC-7738.

Molecular Targets and Signaling Pathways

The active metabolite, 3'-dATP, exerts its anti-cancer effects through several mechanisms:

o Disruption of RNA Polyadenylation: As an ATP analog, 3'-dATP is incorporated into RNA

chains, leading to the termination of RNA synthesis and disruption of polyadenylation.[3][7]

This profoundly impacts gene expression in cancer cells.[3][7]
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« Inhibition of the NF-kB Pathway: NUC-7738 has been shown to inhibit the nuclear
translocation of NF-kB, a key transcription factor involved in cancer cell survival,

proliferation, and inflammation.[5]

 Induction of Apoptosis: By disrupting essential cellular processes and signaling pathways,
NUC-7738 is a potent inducer of apoptosis (programmed cell death) in cancer cells.[4][5]
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Downstream effects of the active metabolite 3'-dATP.

Preclinical Development
In Vitro Studies

A significant body of in vitro research has demonstrated the superior potency of NUC-7738

compared to its parent compound, cordycepin.

Table 1: In Vitro Cytotoxicity of NUC-7738 vs. 3'-deoxyadenosine (Cordycepin)
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. NUC-7738 IC50 . Fold
Cell Line Cancer Type deoxyadenosi
(M) Improvement
ne IC50 (uM)
) Data not Data not
Tera-1 Teratocarcinoma ) _ >40x
available available
Leukemia- Data not Data not Data not
HAP1 ) ) ) )
derived available available available
Gastric Cancer ] Data not Data not Data not
] Gastric Cancer ] ] ]

Cell Lines available available available
Renal Cancer Data not Data not Data not
] Renal Cancer ] ] ]

Cell Lines available available available
Melanoma Cell Data not Data not Data not

) Melanoma ) ] )
Lines available available available
Ovarian Cancer ) Data not Data not Data not

] Ovarian Cancer ) ] ]
Cell Lines available available available

Note: Specific IC50 values for all cell lines are not publicly available in the reviewed literature.
The ">40x" fold improvement is reported for the Tera-1 cell line.[2]

Experimental Protocol: Cell Viability (MTT) Assay

A detailed protocol for the MTT assay used to determine the IC50 values is outlined below.
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MTT Assay Protocol
1. Cell Seeding:
Seed 10”4 cells per well in 96-well plates.

:

2. Drug Treatment:
Treat cells with varying concentrations of NUC-7738 or 3'-dA for 48 hours.

:

3. MTT Addition:
Add 1.5 mg/mL MTT reagent to each well.

l

4. Incubation:
Incubate at 37°C for 2 hours.

:

5. Solubilization:
Remove media and add solubilizing agent (e.g., DMSO).

:

6. Absorbance Reading:
Measure absorbance at the appropriate wavelength.

:

7. Data Analysis:
Calculate IC50 values using a non-linear regression model.

Click to download full resolution via product page

Workflow for the MTT cell viability assay.

Preclinical Toxicology

Toxicology studies of NUC-7738 were conducted in beagle dogs. These studies were designed
to assess the safety profile of the drug and to determine the maximum tolerated dose (MTD) in
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a non-rodent species.

Table 2: Preclinical Toxicology of NUC-7738 in Beagle Dogs

Parameter Finding
Species Beagle Dog
Dosing Regimen Details not publicly available

Specific organ toxicities, NOAEL, and
o pharmacokinetic parameters (Cmax, Tmax, half-
Key Findings ] o ) )
life) are not detailed in the publicly available

literature.

Note: The detailed results of the preclinical toxicology studies are contained within a proprietary
toxicology study report and are not publicly available.

Clinical Development: The NuTide:701 Trial

NUC-7738 is currently being evaluated in the NuTide: 701 clinical trial, a Phase 1/2 study in
patients with advanced solid tumors.[1]

Trial Design

The NuTide:701 study is a multi-part trial designed to assess the safety, pharmacokinetics, and
preliminary efficacy of NUC-7738, both as a monotherapy and in combination with other anti-
cancer agents.
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NuTide:701 Clinical Trial Design

Phase 1: Dose Escalation
(Monotherapy)
- Population: Advanced Solid Tumors
- Objective: Determine MTD and RP2D

Proceeds with
Recommended Phase 2 Dose (RP2D)

Phase 2: Expansion Cohorts
- Monotherapy Cohorts (various solid tumors)
- Combination Cohort (with Pembrolizumab in Melanoma)
- Objective: Assess preliminary efficacy and safety

Click to download full resolution via product page

Overall structure of the NuTide:701 clinical trial.
Key Eligibility Criteria (lllustrative):
e Adults with advanced solid tumors who have exhausted standard treatment options.
o Adequate organ function.
e ECOG performance status of O or 1.

Clinical Findings

Preliminary results from the NuTide:701 trial have been encouraging, demonstrating a
favorable safety profile and signs of anti-cancer activity.

Table 3: Preliminary Efficacy from NuTide:701 (Melanoma Combination Cohort)
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Parameter

Result

Patient Population

Metastatic melanoma patients refractory to or

relapsed on prior PD-1 inhibitor therapy

Treatment

NUC-7738 in combination with pembrolizumab

Number of Patients

12

Disease Control Rate (DCR)

75% (9 out of 12 patients)[3]

Partial Responses (PR)

2 out of 12 patients[3]

Notable Response

One patient with prior progression on ipilimumab
plus nivolumab achieved a 55% reduction in

tumor volume.[3]

Progression-Free Survival (PFS)

7 out of 12 patients had a PFS of > 5 months.[3]

Safety

The combination was reported to have a

favorable safety profile.[3]

Note: These are preliminary data from a small patient cohort and require confirmation in larger

studies.

Conclusion

NUC-7738 represents a promising new approach to cancer therapy, effectively overcoming the

historical limitations of its parent compound, cordycepin. By leveraging ProTide technology,

NUC-7738 demonstrates enhanced potency and a novel mechanism of action that includes the

disruption of RNA polyadenylation and inhibition of the NF-kB pathway. Early clinical data from

the NuTide:701 trial are encouraging, particularly in heavily pre-treated melanoma patients.

Further clinical investigation is warranted to fully elucidate the therapeutic potential of NUC-

7738 across a range of malignancies. The ongoing development of this agent highlights the

power of innovative drug delivery technologies to unlock the potential of potent, naturally

derived anti-cancer compounds.

© 2026 BenchChem. All rights reserved.

9/11 Tech Support


https://ir.nucana.com/news-releases/news-release-details/nucana-presents-encouraging-data-nuc-7738-combination
https://ir.nucana.com/news-releases/news-release-details/nucana-presents-encouraging-data-nuc-7738-combination
https://ir.nucana.com/news-releases/news-release-details/nucana-presents-encouraging-data-nuc-7738-combination
https://ir.nucana.com/news-releases/news-release-details/nucana-presents-encouraging-data-nuc-7738-combination
https://ir.nucana.com/news-releases/news-release-details/nucana-presents-encouraging-data-nuc-7738-combination
https://www.benchchem.com/product/b10854623/docs?utm_src=pdf-body#nuc-7738-a-technical-overview-of-its-discovery-and-development
https://www.benchchem.com/product/b10854623/docs?utm_src=pdf-body#nuc-7738-a-technical-overview-of-its-discovery-and-development
https://www.benchchem.com/product/b10854623/docs?utm_src=pdf-body#nuc-7738-a-technical-overview-of-its-discovery-and-development
https://www.benchchem.com/product/b10854623/docs?utm_src=pdf-body#nuc-7738-a-technical-overview-of-its-discovery-and-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854623?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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